2-Isocyanato-4-methyl-1,3,2-dioxaphosphinane
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Overview
Description
2-Isocyanato-4-methyl-1,3,2-dioxaphosphinane is a cyclic organophosphorus compound known for its unique structural properties and reactivity. This compound is characterized by the presence of an isocyanate group (-N=C=O) and a dioxaphosphinane ring, which imparts distinct chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-4-methyl-1,3,2-dioxaphosphinane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-methyl-1,3,2-dioxaphosphinane with phosgene (COCl₂) to introduce the isocyanate group . The reaction is usually carried out in an inert solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the isocyanate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. Advanced purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Isocyanato-4-methyl-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of oxides such as 2-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of urea or carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
2-Isocyanato-4-methyl-1,3,2-dioxaphosphinane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Isocyanato-4-methyl-1,3,2-dioxaphosphinane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The compound’s effects are mediated through the formation of stable adducts with amino acids, which can alter the function of target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methyl-1,3,2-dioxaphosphinane
- 2-Hydroxy-4-methyl-1,3,2-dioxaphosphinane
- 2-Chloro-4-methyl-1,3,2-dioxaphosphinane
Uniqueness
2-Isocyanato-4-methyl-1,3,2-dioxaphosphinane is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to its analogs. The isocyanate group allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
32847-50-0 |
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Molecular Formula |
C5H8NO3P |
Molecular Weight |
161.10 g/mol |
IUPAC Name |
2-isocyanato-4-methyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C5H8NO3P/c1-5-2-3-8-10(9-5)6-4-7/h5H,2-3H2,1H3 |
InChI Key |
XCNARGSAVLLEJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOP(O1)N=C=O |
Origin of Product |
United States |
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